Propanimidoyl chloride
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Overview
Description
Propanimidoyl chloride is an organic compound with the chemical formula C3H3Cl2NO2. It is a derivative of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This compound is known for its high reactivity and is often used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanimidoyl chloride can be synthesized by treating a monosubstituted carboxylic acid amide with phosgene or thionyl chloride. The general reaction involves the substitution of the hydroxyl group in the carboxylic acid with a chlorine atom, facilitated by the halogenating agent .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of thionyl chloride due to its efficiency and the gaseous by-products which are easier to handle. The reaction is carried out under controlled conditions to ensure the safety and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Propanimidoyl chloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form the corresponding amide and hydrochloric acid.
Reaction with Hydrogen Sulfide: Produces thioamides.
Reaction with Amines: Forms amidines.
Dehydrohalogenation: Converts to nitriles upon heating.
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Hydrogen Sulfide: For the formation of thioamides.
Amines: For the synthesis of amidines.
Major Products:
Amides: Formed from hydrolysis.
Thioamides: Produced from reactions with hydrogen sulfide.
Amidines: Result from reactions with amines.
Nitriles: Formed through dehydrohalogenation.
Scientific Research Applications
Propanimidoyl chloride is used extensively in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Applied in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of propanimidoyl chloride involves its high reactivity towards nucleophiles. The chlorine atom attached to the carbonyl group makes the compound highly electrophilic, allowing it to readily react with nucleophiles such as water, amines, and hydrogen sulfide. These reactions typically result in the substitution of the chlorine atom with the nucleophile, forming various products .
Comparison with Similar Compounds
Propanimidoyl chloride is similar to other acid chlorides in terms of its reactivity and applications. its unique structure and reactivity profile make it distinct. Similar compounds include:
Acetyl Chloride: Another acid chloride with similar reactivity but different applications.
Benzoyl Chloride: Used in the synthesis of benzoyl derivatives.
Thionyl Chloride: Often used as a reagent in the synthesis of other acid chlorides.
This compound stands out due to its specific reactivity towards certain nucleophiles and its applications in various fields of research and industry.
Properties
CAS No. |
5961-91-1 |
---|---|
Molecular Formula |
C3H6ClN |
Molecular Weight |
91.54 g/mol |
IUPAC Name |
propanimidoyl chloride |
InChI |
InChI=1S/C3H6ClN/c1-2-3(4)5/h5H,2H2,1H3 |
InChI Key |
ZNOOOJMNUGNAKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=N)Cl |
Origin of Product |
United States |
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